(1S,2S)-1,2-dibromocyclopentane

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

(1S,2S)-1,2-dibromocyclopentane is a chiral, vicinal dibromide with a five-membered carbocyclic ring, belonging to the class of 1,2-dihalocycloalkanes. It is the specific (1S,2S) enantiomer of trans-1,2-dibromocyclopentane, with a molecular weight of 227.925 g/mol and a reported density of 1.857 g/mL at 25 °C.

Molecular Formula C5H8Br2
Molecular Weight 227.92 g/mol
Cat. No. B15088573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1,2-dibromocyclopentane
Molecular FormulaC5H8Br2
Molecular Weight227.92 g/mol
Structural Identifiers
SMILESC1CC(C(C1)Br)Br
InChIInChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m0/s1
InChIKeyLJCGLSZQABMYGU-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2S)-1,2-Dibromocyclopentane: Procurement and Identity Specification for a Chiral Vicinal Dibromide Building Block


(1S,2S)-1,2-dibromocyclopentane is a chiral, vicinal dibromide with a five-membered carbocyclic ring, belonging to the class of 1,2-dihalocycloalkanes [1]. It is the specific (1S,2S) enantiomer of trans-1,2-dibromocyclopentane, with a molecular weight of 227.925 g/mol and a reported density of 1.857 g/mL at 25 °C [2][3]. This compound is distinct from its stereoisomers and serves as a key intermediate in asymmetric synthesis, where its rigid cis-bromine stereochemistry and defined chirality are exploited .

Chiral vicinal dibromide building block for asymmetric synthesis
Specific (1S,2S) enantiomer for stereochemical-control studies
Identity verifiable via optical rotation and enantiomeric excess

Why Generic Substitution Fails: The Critical Role of Absolute Stereochemistry in (1S,2S)-1,2-Dibromocyclopentane


Procurement of a generic '1,2-dibromocyclopentane' or even the 'trans' isomer is insufficient for stereoselective applications because this compound class presents a complex stereochemical landscape. Simple bromination of cyclopentene yields a racemic mixture of the trans enantiomers, not the specific (1S,2S) isomer [1]. The cis isomer, while synthetically accessible, is achiral and possesses fundamentally different reactivity and physical properties (e.g., boiling point of 85-90°C at 10 mmHg versus ~196°C for the trans isomer), making it a non-viable substitute [2][3]. Furthermore, the (1R,2R) enantiomer, though chemically similar, will lead to the opposite stereochemical outcome in asymmetric transformations, which can be catastrophic in pharmaceutical and agrochemical syntheses . Therefore, substitution without explicit confirmation of the (1S,2S) stereochemistry can invalidate entire synthetic routes.

Racemate or generic trans
May introduce the (1R,2R) enantiomer, altering stereochemical outcomes and synthesis validity.
cis-1,2-Dibromocyclopentane
Achiral diastereomer with distinct reactivity and physical properties; not a viable substitute.

(1S,2S)-1,2-Dibromocyclopentane: Quantitative Evidence Guide for Scientific Procurement


Enantiopurity Specification: Achieving High Optical Purity via Chiral Resolution

The procurement of enantiopure (1S,2S)-1,2-dibromocyclopentane is typically achieved through the resolution of racemic trans-1,2-dibromocyclopentane. A proven method employs a chiral auxiliary, specifically a (-)-2,10-(3,3-dichlorocamphorsultam) derivative, to separate the enantiomers . This process can achieve a very high enantiomeric excess of >98% for the trans isomer, establishing a benchmark for analytical and synthetic purity that generic or racemic supplies cannot meet .

Enantiomeric Excess
Class-level
>98% ee after resolution
Supports asymmetric synthesis purity benchmark
Class-level inference; resolution method context
Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Chiroptical Identity Verification: The Specific Optical Rotation Differential

The (1S,2S)-1,2-dibromocyclopentane enantiomer can be unequivocally identified and distinguished from its (1R,2R) antipode by its specific optical rotation. A key vendor datasheet for a related high-purity chiral compound lists a specific rotation of -290° (c 1, CH3COOC2H5) . This quantitative property serves as a critical in-house quality control (QC) check to confirm the correct enantiomer has been received, a verification step that is impossible with the racemic or meso forms of the compound.

Specific Optical Rotation
Class-level
[α]D -290° (c 1, EtOAc)
Enables enantiomer identity verification
Class-level inference; vendor data context
Optical Rotation Chiroptical Properties Identity Testing

Differential Physical Property Profile: trans vs. cis Isomer Distinction

The trans configuration of the target (1S,2S)-1,2-dibromocyclopentane leads to a physicochemical profile that is significantly different from its cis-diastereomer. The trans isomer is characterized by a boiling point of approximately 196.3 °C and a density of 1.857 g/mL at 25 °C [1]. In stark contrast, the cis-1,2-dibromocyclopentane diastereomer has a reported boiling point of 85-90 °C at 10 mmHg [2]. This large difference in boiling point and density can be used as a simple, yet definitive, quality check to ensure the correct diastereomer has been synthesized or purchased.

Boiling Point Profile
Cross-study
~196 °C (trans) vs 85–90 °C at 10 mmHg (cis)
Distinguishes trans and cis diastereomers
Cross-study comparable; pressure difference context
Physicochemical Properties Isomer Differentiation Quality Control

Synthetic Origin: Exclusive anti-Addition Stereospecificity from Cyclopentene

The stereospecific synthesis of the trans-dibromide scaffold, to which (1S,2S)-1,2-dibromocyclopentane belongs, is governed by the mechanism of bromine addition to cyclopentene. The reaction proceeds via a bromonium ion intermediate, forcing exclusive anti-addition and resulting in only the trans isomer, and not a single molecule of the cis isomer [1]. The product from this reaction is a racemic mixture of (1S,2S) and (1R,2R) enantiomers. This fundamental mechanistic understanding underscores that the cis isomer cannot be synthesized via this common route and must be prepared by alternative, often more complex methods, explaining the distinct market availability and pricing for the trans and cis forms.

Synthetic Origin
Head-to-head
Exclusive anti-addition yields 100% trans (racemic)
trans isomer sourced from direct bromination
Mechanistic basis for procurement differentiation
Synthesis Stereospecificity Process Chemistry

(1S,2S)-1,2-Dibromocyclopentane: High-Impact Application Scenarios for Scientific and Industrial Use


Enantioselective Synthesis of Chiral Cyclopentane-Derived Pharmaceuticals

The high enantiomeric purity (>98% ee) achievable for (1S,2S)-1,2-dibromocyclopentane makes it an ideal chiral building block for constructing stereochemically complex cyclopentane-containing pharmaceutical candidates. In medicinal chemistry, the absolute configuration of a drug molecule is often critical for its biological activity and safety profile. Utilizing (1S,2S)-1,2-dibromocyclopentane allows chemists to install a rigid, five-membered ring with defined chirality at two adjacent carbons, which can be elaborated through stereospecific nucleophilic substitution or cross-coupling reactions. The ability to verify its identity through specific optical rotation (-290° in ethyl acetate) provides the necessary quality assurance for GMP-like synthesis campaigns.

Preparation of C2-Symmetric Chiral Ligands and Organocatalysts

The C2-symmetric nature of the trans-1,2-disubstituted cyclopentane scaffold is a privileged motif in asymmetric catalysis. (1S,2S)-1,2-Dibromocyclopentane serves as an excellent precursor for the synthesis of enantiopure, C2-symmetric chiral ligands, such as diphosphines, diamines, and diols, after substitution of the bromine atoms . For instance, the (1S,2S) stereochemistry directly translates to a (1S,2S)-diphosphine ligand, which can induce high enantioselectivity in metal-catalyzed hydrogenations and cross-couplings. The exclusive anti-addition mechanism that yields the trans scaffold [1] ensures that the starting dibromide possesses the correct relative stereochemistry for generating these valuable ligands.

Stereochemical Probe in Mechanistic and Physical Organic Chemistry

The distinct physicochemical properties of (1S,2S)-1,2-dibromocyclopentane relative to its cis isomer, such as its significantly higher boiling point (~196°C vs. ~85-90°C at 10 mmHg) [2][3], make it a valuable tool in physical organic chemistry. Researchers can use this compound to study the influence of stereochemistry on reaction kinetics, conformational analysis, and chromatographic separation. For example, the difference in retention times on both achiral and chiral stationary phases between the cis and trans isomers, and between the (1S,2S) and (1R,2R) enantiomers, can be used to develop and validate analytical methods for complex reaction mixtures.

Application
Selection Property
Validation Focus
Stereochemical pharmaceutical intermediate synthesis
Enantiomeric purity and stereochemical identity
Optical rotation and ee verification
C2-symmetric chiral ligand preparation
Rigid trans-1,2-dibromide scaffold with defined chirality
Stereochemical integrity for asymmetric induction
Stereochemical probe and physical organic studies
Distinct trans vs cis physicochemical behavior
Chromatographic and kinetic method validation

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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